

(S)-1-(3-bromophenyl)ethanamine structure and stereochemistry

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Compound of Interest

Compound Name: (S)-1-(3-bromophenyl)ethanamine

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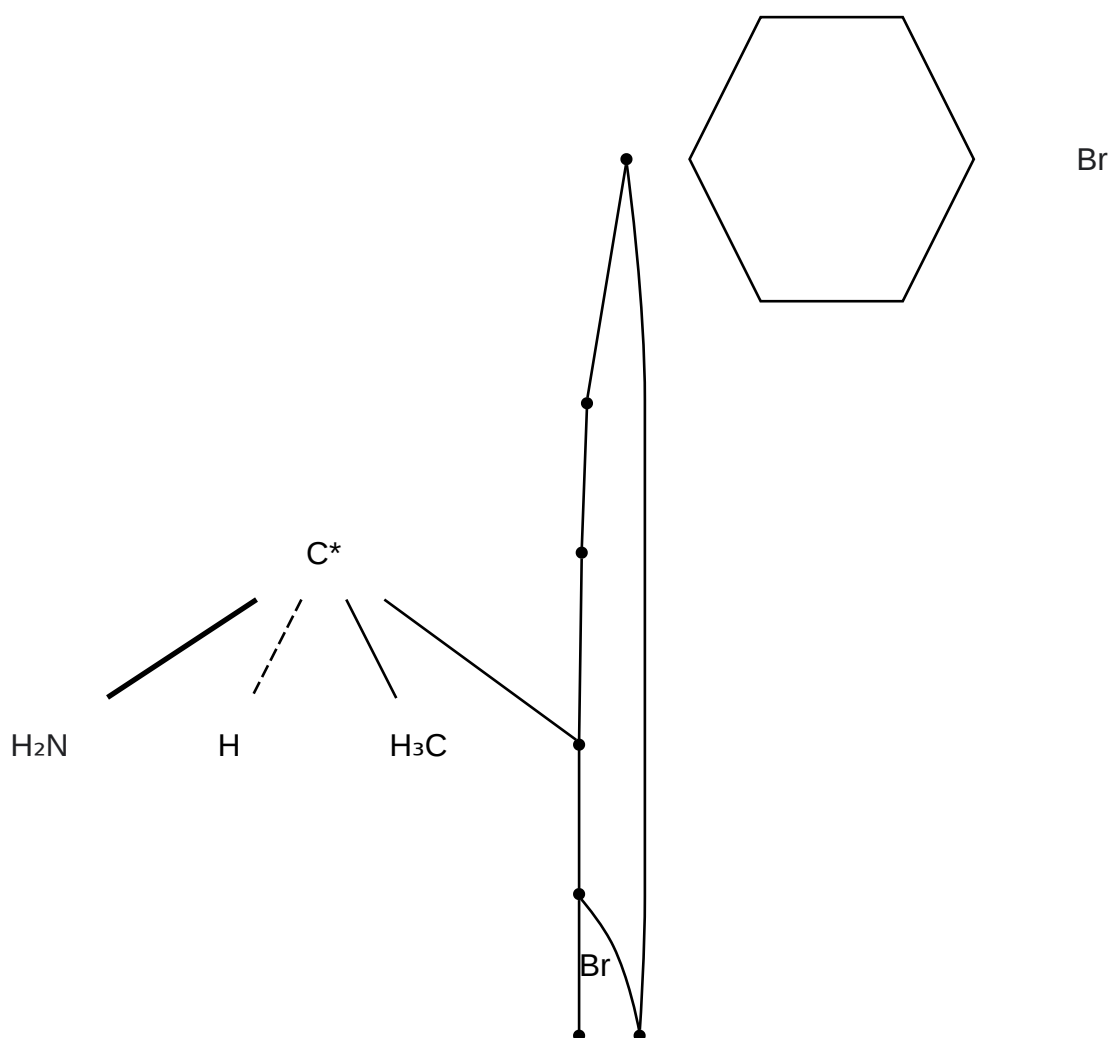
An In-depth Technical Guide to (S)-1-(3-bromophenyl)ethanamine

Introduction

(S)-1-(3-bromophenyl)ethanamine is a chiral amine that serves as a crucial building block in asymmetric synthesis. Its stereospecific structure makes it a valuable intermediate in the development of pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development.

Structure and Stereochemistry

(S)-1-(3-bromophenyl)ethanamine possesses a single stereocenter at the carbon atom bonded to the amino group, the phenyl ring, the methyl group, and a hydrogen atom. The "(S)" designation, from the Latin sinister, indicates the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog (CIP) priority rules. The bromine atom is substituted at the meta-position (position 3) of the phenyl ring.



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Caption: 2D structure of **(S)-1-(3-bromophenyl)ethanamine** with stereochemistry.

The SMILES string for this molecule is C[C@H](N)Cc1cccc(Br)c1.^[1]

Physicochemical Properties

The key physical and chemical properties of **(S)-1-(3-bromophenyl)ethanamine** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

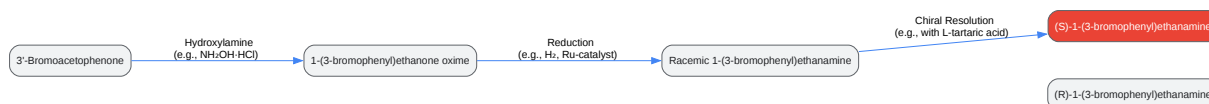
Property	Value	Reference(s)
CAS Number	139305-96-7	[1][2][3]
Molecular Formula	C ₈ H ₁₀ BrN	[3][4]
Molecular Weight	200.08 g/mol	[2][3][5]
Appearance	Liquid	[3][6]
Density	1.33 g/cm ³	[2][3]
Boiling Point	96 °C at 4 mmHg	[3]
Purity	Typically ≥97%	[2]
Storage	Keep in dark place, inert atmosphere, room temperature	[1]
InChI Key	LIBZHYLTOAGURM-LURJTMIESA-N	[3]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure **(S)-1-(3-bromophenyl)ethanamine** typically involves two main stages: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(3-bromophenyl)ethanamine

A common route for synthesizing the racemic amine starts from 3'-bromoacetophenone. The ketone is first converted to an oxime, which is then reduced to the corresponding amine.



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Caption: General workflow for the synthesis and resolution of **(S)-1-(3-bromophenyl)ethanamine**.

Experimental Protocol: Synthesis of 1-(3-bromophenyl)ethanone oxime

This protocol is adapted from a standard procedure for oxime formation from a ketone.^[7]

- **Reaction Setup:** In a round-bottom flask, dissolve 1-(3-bromophenyl)ethanone (1.0 eq) and hydroxylamine hydrochloride (2.1 eq) in ethanol.
- **Base Addition:** Add pyridine (1.85 eq) to the mixture.
- **Reflux:** Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.
- **Workup:** After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be purified further by recrystallization.

Experimental Protocol: Reduction to Racemic Amine

This protocol is based on the catalytic hydrogenation of an oxime.^[8]

- **Catalyst and Reagents:** In a high-pressure autoclave, charge the 1-(3-bromophenyl)ethanone oxime (1.0 eq), a suitable catalyst (e.g., a ruthenium-based catalyst like RuCl(Cymene)(S-tol-Binap)Cl, though an achiral catalyst would be used for the racemate), and a solvent such as methanol.
- **Hydrogenation:** Pressurize the autoclave with hydrogen gas (e.g., to 30 bar).
- **Heating:** Heat the reaction mixture (e.g., to 90 °C) and stir for 24 hours or until the reaction is complete as monitored by HPLC or GC.

- Isolation: After cooling and venting the system, filter off the catalyst. Remove the solvent from the filtrate under reduced pressure to obtain the crude racemic 1-(3-bromophenyl)ethanamine.

Chiral Resolution

Classical resolution is a robust method for separating enantiomers.[9] This involves forming diastereomeric salts with a chiral resolving agent, separating the salts by crystallization, and then liberating the desired enantiomer.

Experimental Protocol: General Chiral Resolution

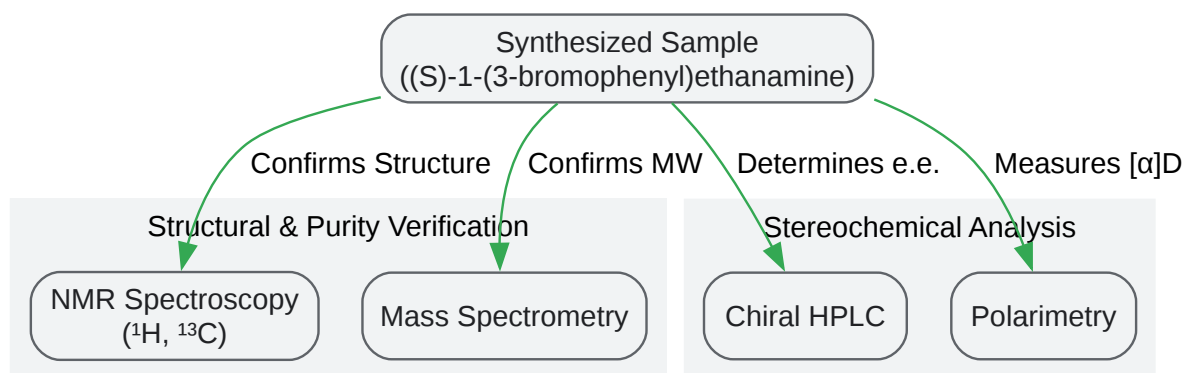
- Salt Formation: Dissolve the racemic 1-(3-bromophenyl)ethanamine in a suitable solvent (e.g., ethanol). Add a solution of a chiral resolving agent (e.g., 0.5 molar equivalents of L-(+)-tartaric acid) in the same solvent.
- Crystallization: Allow the mixture to cool slowly to promote the crystallization of one of the diastereomeric salts. The salt of the (S)-amine with the L-acid will have different solubility from the salt of the (R)-amine.
- Separation: Collect the precipitated crystals by filtration. The enantiomeric enrichment of the amine in the salt can be checked by chiral HPLC.[9]
- Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) to deprotonate the amine.
- Extraction: Extract the liberated **(S)-1-(3-bromophenyl)ethanamine** with an organic solvent. Dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine.

Characterization and Analysis

The identity, purity, and enantiomeric excess of **(S)-1-(3-bromophenyl)ethanamine** are confirmed using various analytical techniques.

Analytical Technique	Purpose	Expected Outcome	Reference(s)
Chiral HPLC	Determination of enantiomeric excess (e.e.)	Two well-resolved peaks for the (R) and (S) enantiomers, allowing for quantification.	[8][10]
NMR Spectroscopy	Structural elucidation and purity assessment	^1H and ^{13}C NMR spectra will show characteristic signals for the aromatic and aliphatic protons and carbons.	
Optical Rotation	Confirmation of stereochemistry	A specific optical rotation value ($[\alpha]_D$) confirms the presence of a single enantiomer. For the related (S)-1-(3-bromophenyl)ethan-1-ol, a negative rotation is reported.	
Mass Spectrometry	Determination of molecular weight	A molecular ion peak corresponding to the mass of the compound ($m/z \approx 200/202$ for Br isotopes).	[1]

Analytical Workflow



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Caption: Logical workflow for the analytical characterization of the final product.

Applications in Drug Development

(S)-1-(3-bromophenyl)ethanamine is primarily used as a chiral building block. Its amine functional group allows for the formation of amides, imines, and other derivatives, while the stereocenter directs the stereochemistry of subsequent transformations. The bromophenyl moiety is particularly useful as it provides a handle for further functionalization, most notably through metal-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig couplings. These reactions enable the introduction of a wide variety of substituents, making this compound a versatile starting point for constructing libraries of complex chiral molecules for drug discovery screening.

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References

- 1. 139305-96-7|(S)-1-(3-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 2. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]

- 3. 139305-96-7 CAS MSDS ((S)-1-(3-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (S)-1-(3-bromophenyl)ethanamine | C₈H₁₀BrN | CID 9952938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3-Bromophenyl)ethanamine | C₈H₁₀BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-Bromophenyl)ethanamine | CymitQuimica [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 9. onyxipca.com [onyxipca.com]
- 10. chromatographyonline.com [chromatographyonline.com]
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